molecular formula C23H32O3 B137788 17alpha-Estradiol 17-Valerate CAS No. 182624-54-0

17alpha-Estradiol 17-Valerate

Cat. No. B137788
M. Wt: 356.5 g/mol
InChI Key: RSEPBGGWRJCQGY-VZWAGXQNSA-N
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Description

17alpha-Estradiol 17-Valerate is a derivative of estradiol, a naturally occurring estrogen. While estradiol itself is a potent estrogenic hormone, its 17alpha isomer is generally considered less active due to its lower affinity for estrogen receptors. However, recent studies have challenged this view, suggesting that 17alpha-estradiol may have significant biological effects, particularly in the brain, where it has been shown to be neuroprotective and to influence spatial memory and hippocampal-dependent synaptic plasticity . Additionally, 17alpha-estradiol has been found to induce rapid spine synapse formation in the hippocampus, which may contribute to the enhancement of spatial mnemonic processing .

Synthesis Analysis

The synthesis of 17alpha-estradiol derivatives, such as 17alpha-E-(trifluoromethylphenyl)vinyl estradiols, has been explored to develop novel ligands for the estrogen receptor. These studies demonstrate that modifications at the 17alpha-position of estradiol are tolerated by the estrogen receptor and can elicit agonist responses in vivo, although the effects are sensitive to the physicochemical properties of the modifications .

Molecular Structure Analysis

The molecular structure of 17alpha-estradiol has been studied using high-accuracy X-ray data and topological analysis based on Bader's QTAIM theory. The study revealed superstructural ordering and provided insights into the electronic properties and chemical bonding of the molecule. The electrostatic potential of 17alpha-estradiol was compared with that of more potent estrogens, and the relative binding affinities were discussed in terms of the observed potentials .

Chemical Reactions Analysis

The photodegradation of steroid hormones, including 17alpha-estradiol, has been investigated in aqueous solutions. The study found that upon irradiation, primary and secondary photoproducts were formed, corresponding to hydroxylated phenolic- or quinone-type compounds. This suggests that 17alpha-estradiol can undergo significant chemical transformations upon exposure to light, which may have implications for its environmental persistence and activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of estradiol derivatives, such as Estradiol 17β valerate, have been studied through vibrational and conformational analysis. These studies have shown that temperature-driven phase transitions can result from the reorientation of the valerate chain, affecting molecular torsional angles and hydrogen bond patterns. Such transitions can be monitored using vibrational spectroscopy and are correlated with changes in the dihedral angles of the molecule .

Scientific Research Applications

  • Environmental Impact and Aquatic Life

    • 17alpha-Estradiol and its isomers have been detected in aquatic environments and are known to affect aquatic life. For instance, 17alpha-Estradiol demonstrated estrogenic potency in teleost fish and affected gene expression in the livers of Japanese medaka, suggesting a potential impact on aquatic ecosystems (Huang et al., 2010).
  • Biological and Neurological Effects

    • Research has shown that 17alpha-Estradiol can act as a weak estrogen agonist and antagonist, affecting uterine physiology and muscle relaxation. It also influences uterine contractile activity, highlighting its potential application in understanding uterine physiology and conditions (Perusquía & Navarrete, 2005).
    • In neurology, 17alpha-Estradiol has shown to induce rapid changes in hippocampal synaptic connections and may contribute to the enhancement of spatial mnemonic processing. This suggests potential applications in neurodegenerative disease treatment and understanding cognitive functions (MacLusky et al., 2005).
    • Additionally, 17alpha-Estradiol was found to be neuroprotective in models of early brain injury, which could have implications for developing treatments for conditions affecting brain development (McClean & Nuñez, 2008).
  • Environmental Degradation and Treatment

    • Studies have documented the degradation kinetics of estrogenic hormones like 17alpha-Estradiol in soil, which is crucial for understanding the environmental fate of these compounds and their potential impact on ecosystems. This knowledge is essential for devising strategies to mitigate the environmental impact of estrogenic compounds (Xuan et al., 2008).
  • Estrogenic Activity Analysis

    • Understanding the estrogenic activities of compounds like 17alpha-Estradiol is vital for assessing their potential health risks and ecological impacts. Analyzing the estrogenic activities in river waters and identifying the main contributors can guide environmental monitoring and pollution control measures (Rao et al., 2013).

Safety And Hazards

17alpha-Estradiol 17-Valerate may be harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause long-lasting harmful effects to aquatic life .

Future Directions

Future studies will be needed to confirm that 17alpha-Estradiol acts predominantly through ERα in a cell-type-specific manner in the liver and hypothalamus to modulate systemic metabolic homeostasis . It is also imperative to determine if ERα exclusively modulates the lifespan-extending effects of 17alpha-Estradiol in male mice .

properties

IUPAC Name

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEPBGGWRJCQGY-VZWAGXQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207240
Record name Estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate, (17α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

CAS RN

182624-54-0
Record name Estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate, (17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182624-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estra-1,3,5(10)-triene-3,17-diol, 17-pentanoate, (17α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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